2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine core. The cyclopropyl group is introduced through a cyclopropanation reaction, and the fluoren-9-ylmethoxy carbonyl group is added via a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine nitrogen can be oxidized to form pyridine-N-oxide.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors that can target particular enzymes or receptors.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its properties make it suitable for use in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
(2S)-2- { [ (9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
(S)-2- ( ( ( (9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid is unique due to its cyclopropyl group, which is not commonly found in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c28-24(29)21-12-11-16(27-23(21)15-9-10-15)13-26-25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,11-12,15,22H,9-10,13-14H2,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMWNDBIJIHRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.